5-Iodo-1H-benzo[d]imidazole-2(3H)-thione
Overview
Description
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione (5-I-BzIT) is a heterocyclic compound that has been studied extensively for its potential applications in various scientific fields. 5-I-BzIT is a sulfur-containing imidazole derivative that has been found to exhibit a wide range of biological activities. It has been used in a number of biomedical, pharmaceutical, and industrial applications, including drug delivery, cancer therapy, and catalysis.
Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
The compound has been subject to quantum mechanical and spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV-Vis studies. These investigations provide insights into its molecular structure and thermodynamic characteristics, contributing to a deeper understanding of its chemical behavior and potential applications (Pandey, Muthu, & Gowda, 2017).
Role in Copper(I) Halide Complexes
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione has been utilized in the formation of copper(I) halide complexes, demonstrating its relevance in inorganic chemistry and materials science. The structures of these complexes have been characterized using IR, UV/Vis, and NMR spectroscopy (Aslanidis et al., 2002).
Corrosion Inhibition Properties
This compound has shown potential in the field of corrosion inhibition. Studies on derivatives of this compound have assessed their ability to inhibit corrosion on mild steel surfaces in acidic environments, highlighting its practical applications in materials protection and industrial maintenance (Ammal, Prajila, & Joseph, 2018).
Synthetic Pathways and Derivatives
Research has focused on synthesizing derivatives of this compound through various chemical reactions. These studies not only explore the chemical versatility of this compound but also its potential to form novel compounds with diverse applications (Shaker et al., 2017).
Reactivity and Mannich Reaction
The compound's reactivity has been examined in the context of Mannich reactions, providing valuable information about its chemical properties and potential applications in organic synthesis (Hamama, 2000).
Applications in Energetic Materials
This compound has also been studied in the context of energetic materials, showcasing its potential in this niche but important area of material science (Ma, Liu, & Yao, 2014).
Potential in Coordination Polymers
Its application extends to the assembly of coordination polymers, demonstrating its versatility and importance in the field of crystallography and material design (Zang et al., 2011).
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, and other areas .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some imidazole derivatives have been shown to have antitumor activity, suggesting potential cellular effects .
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
5-iodo-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKOALQKCIADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561703 | |
Record name | 5-Iodo-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126174-81-0 | |
Record name | 5-Iodo-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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